molecular formula C7H11BrN2O2 B1278383 3-Bromomethyl-1,5,5-trimethylhydantoin CAS No. 159135-61-2

3-Bromomethyl-1,5,5-trimethylhydantoin

Cat. No.: B1278383
CAS No.: 159135-61-2
M. Wt: 235.08 g/mol
InChI Key: BBKDOFXVZYMKAC-UHFFFAOYSA-N
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Description

3-Bromomethyl-1,5,5-trimethylhydantoin is a versatile chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of hydantoin, characterized by the presence of a bromomethyl group attached to the nitrogen atom in the hydantoin ring. This compound is widely used in organic synthesis, polymer chemistry, and medicinal chemistry due to its reactivity and stability .

Biochemical Analysis

Biochemical Properties

3-Bromomethyl-1,5,5-trimethylhydantoin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease and selective angiotensin II AT2 receptor agonists . These interactions are crucial for its application in medicinal chemistry, where it acts as a reactant for the synthesis of various bioactive compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the stereoselective addition of imides to alkynes, which can impact cellular processes at the molecular level . These effects are essential for understanding its role in cellular biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reactant in Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This reaction mechanism highlights its role in modifying enzyme activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in long-term experiments and therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, its role as a selective inhibitor of hepatitis C virus NS3 serine protease is dose-dependent, with higher doses potentially leading to toxicity . These dosage effects are essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is used in the synthesis of N-chlorohydantoins, which are involved in metabolic reactions . Understanding these pathways is crucial for elucidating its role in metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is distributed to specific cellular compartments where it exerts its biochemical effects . These interactions are essential for understanding its pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin typically involves the bromination of 1,5,5-trimethylhydantoin. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to facilitate the bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromomethyl-1,5,5-trimethylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromomethyl-1,5,5-trimethylhydantoin finds extensive use in scientific research across multiple disciplines:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-1,5,5-trimethylhydantoin involves its ability to act as a brominating agent. The bromomethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity is attributed to the electrophilic nature of the bromomethyl group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDOFXVZYMKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448881
Record name 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159135-61-2
Record name 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 21.3 g of 1,5,5-trimethylhydantoin, 5.86 g of paraformaldehyde and 34 ml of hydrogen bromide in acetic acid (33%) was heated to 80° for 2 hrs., again treated with 7.9 ml of hydrogen bromide in acetic acid and heated for a further 2.5 hrs. The solution was cooled to 0°, diluted with 100 ml of methylene chloride and subsequently treated at 0° with 100 ml of ice-cold water. The methylene chloride phase was washed with water, dried and concentrated. The residue was crystallized from t-butyl methyl ether/hexane and the crystallizate was dried, there being obtained 30.9 g (88%) of pure 3-bromomethyl-1,5,5-trimethylhydantoin, m.p. 86-88°. IR (KBr): 1780s and 1732s (C=O).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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